

Is ML337 commercially available for research?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML337

Cat. No.: B15616100

[Get Quote](#)

ML337: A Technical Guide for Researchers

Commercial Availability: **ML337** is commercially available for research purposes and can be purchased from various chemical suppliers. It is intended for laboratory research use only and not for human or veterinary application.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Overview

ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Its high selectivity for mGlu3 over other mGlu receptor subtypes, particularly the closely related mGlu2, makes it a valuable pharmacological tool for investigating the specific roles of mGlu3 in physiological and pathological processes.[\[4\]](#)[\[8\]](#) This document provides a comprehensive overview of **ML337**'s pharmacological properties, experimental protocols, and relevant data for researchers in drug discovery and development.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	(R)-(2-fluoro-4-[(4-methoxyphenyl)ethynyl]phenyl)(3-hydroxypiperidin-1-yl)methanone	[8]
CAS Number	1443118-44-2	[1][4][5][8]
Molecular Formula	C21H20FNO3	[4][5][8]
Molecular Weight	353.39 g/mol	[4][5][8]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[5]
Purity	≥98%	[5]

Pharmacological Data

In Vitro Activity

ML337 acts as a negative allosteric modulator of mGlu3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Parameter	Value	Species/Cell Line	Reference
mGlu3 IC50	593 nM	Not specified	[1][3][4][5][7]
mGlu3 IC50	450 nM	Not specified	[8]
Selectivity	No activity at mGlu1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM.	Not specified	[1][3][5][8]

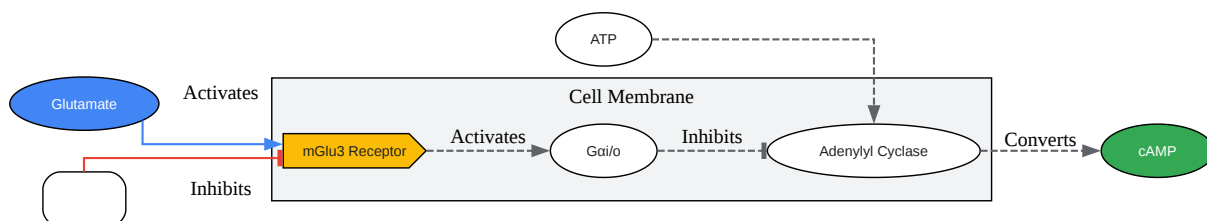
In Vivo Data

ML337 has demonstrated good brain penetration, a critical characteristic for a CNS-active compound.

Parameter	Value	Species	Reference
Brain to Plasma Ratio (B:P)	0.92	Mouse	[4][7]
Brain to Plasma Ratio (B:P)	0.3	Rat	[4][7]

Signaling Pathway

ML337, as a negative allosteric modulator of mGlu3, inhibits the canonical signaling pathway of this G-protein coupled receptor. Upon activation by glutamate, mGlu3 typically couples to the Gai/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to an allosteric site, **ML337** prevents this conformational change and attenuates the downstream signaling cascade.



[Click to download full resolution via product page](#)

Caption: **ML337** inhibits mGlu3 signaling.

Experimental Protocols

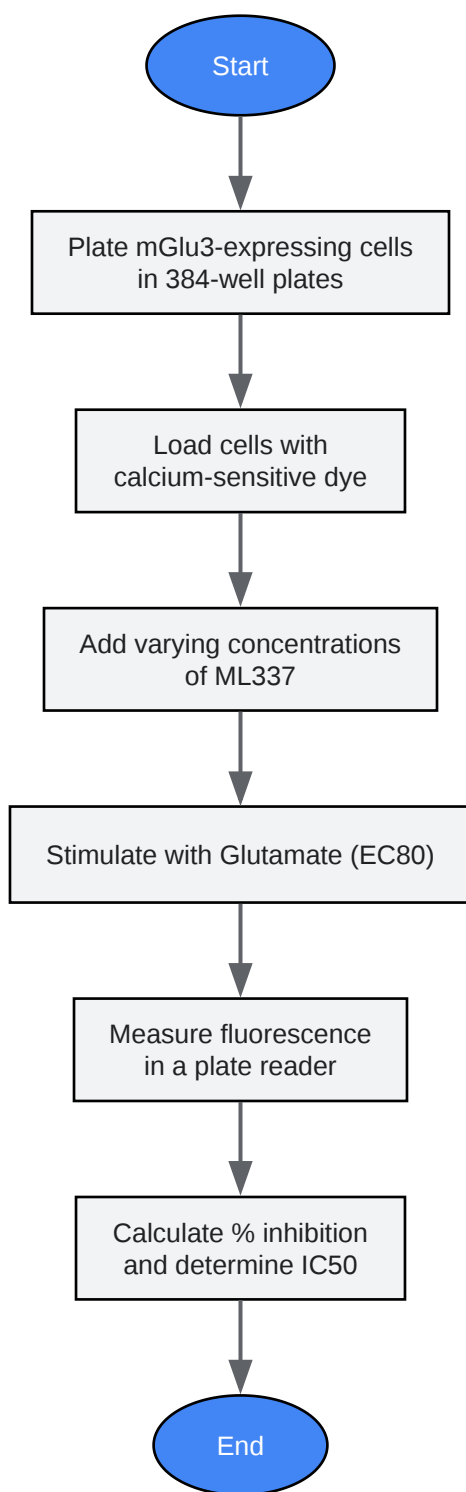
The following are generalized protocols based on standard assays used for characterizing compounds like **ML337**. For specific details, it is highly recommended to consult the primary literature, such as Wenthur et al., 2013.[7]

In Vitro mGlu3 Potency Assay (Calcium Flux)

This assay measures the ability of **ML337** to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu3 receptor.

- **Cell Culture:** Plate cells stably expressing the human mGlu3 receptor and a G-protein chimeric construct (e.g., Gαq_{i5}) into 384-well black-walled, clear-bottom plates and culture overnight.
- **Dye Loading:** Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 1 hour at 37°C.
- **Compound Addition:** Add varying concentrations of **ML337** to the wells and incubate for a specified period.
- **Agonist Stimulation:** Add a fixed concentration of glutamate (typically the EC₈₀ concentration) to stimulate the receptor.
- **Signal Detection:** Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **ML337** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: In vitro potency assay workflow.

Synthesis

The synthesis of **ML337** involves a multi-step process. A key step is the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection and amide bond formation. For a detailed synthetic route and characterization data, refer to the supplementary information of the primary publication by Wenthur et al. (2013).^[7]

Conclusion

ML337 is a well-characterized and commercially available selective mGlu3 negative allosteric modulator. Its favorable pharmacological profile and CNS penetration make it an invaluable tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor. Researchers utilizing **ML337** should carefully consider the experimental conditions and consult the primary literature for detailed protocols to ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mL 337 - 10mg | Texas Biogene [texasbiogene.com]
- 3. ML 337 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ML337 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML337 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Is ML337 commercially available for research?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15616100#is-ml337-commercially-available-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com